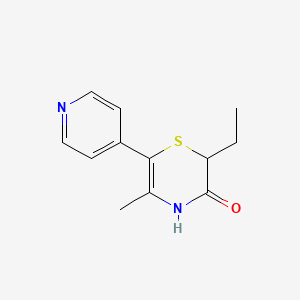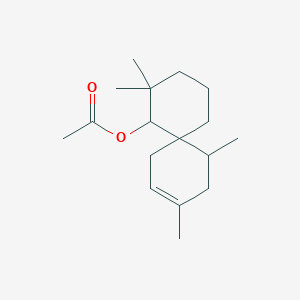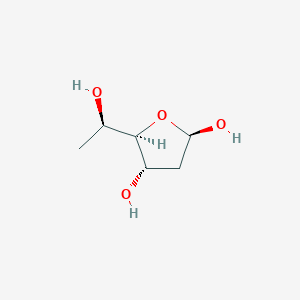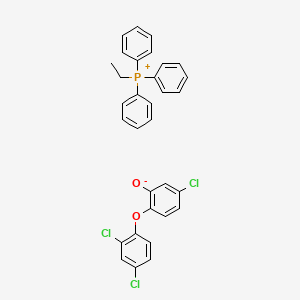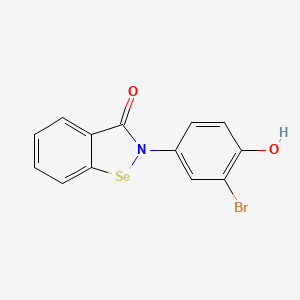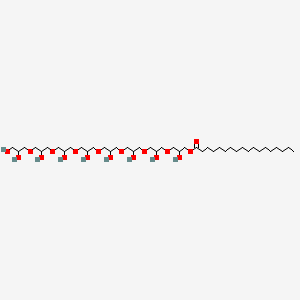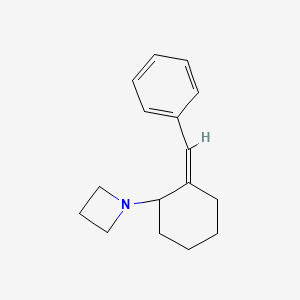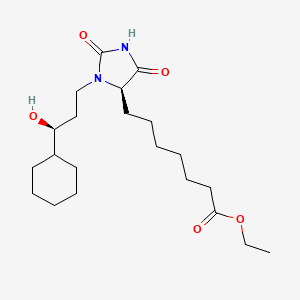
Disodium 5-((4-((4-chloro-3-sulfonatophenyl)azo)-1-naphthyl)azo)-8-(phenylamino)-1-naphthalenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 5-((4-((4-chloro-3-sulfonatophenyl)azo)-1-naphthyl)azo)-8-(phenylamino)-1-naphthalenesulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-((4-((4-chloro-3-sulfonatophenyl)azo)-1-naphthyl)azo)-8-(phenylamino)-1-naphthalenesulfonate involves multiple steps, starting with the diazotization of 4-chloro-3-sulfonatophenylamine. This intermediate is then coupled with 1-naphthylamine to form the first azo linkage. The resulting compound undergoes a second diazotization and coupling reaction with 8-aminonaphthalene-1-sulfonic acid to form the final product. The reactions are typically carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to maximize yield and purity. The final product is often purified through crystallization or filtration techniques.
化学反応の分析
Types of Reactions
Disodium 5-((4-((4-chloro-3-sulfonatophenyl)azo)-1-naphthyl)azo)-8-(phenylamino)-1-naphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonate derivatives.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
科学的研究の応用
Disodium 5-((4-((4-chloro-3-sulfonatophenyl)azo)-1-naphthyl)azo)-8-(phenylamino)-1-naphthalenesulfonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, plastics, and inks due to its stability and vibrant color.
作用機序
The compound exerts its effects primarily through its azo linkages, which are responsible for its color properties. The azo bonds absorb light in the visible spectrum, leading to the intense coloration observed. In biological systems, the compound can interact with cellular components, making it useful for staining and diagnostic purposes.
類似化合物との比較
Similar Compounds
- Disodium 4,4’-bis(2-sulfostyryl)biphenyl
- Disodium 4,4’-bis(4-aminostyryl)biphenyl
- Disodium 4,4’-bis(4-chlorostyryl)biphenyl
Uniqueness
Disodium 5-((4-((4-chloro-3-sulfonatophenyl)azo)-1-naphthyl)azo)-8-(phenylamino)-1-naphthalenesulfonate stands out due to its dual azo linkages, which provide enhanced stability and color intensity compared to similar compounds. Its unique structure also allows for a broader range of applications in various fields.
特性
CAS番号 |
6527-62-4 |
|---|---|
分子式 |
C64H40Cl2N10Na4O12S4 |
分子量 |
1432.2 g/mol |
IUPAC名 |
tetrasodium;8-anilino-5-[[4-[(4-chloro-3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/2C32H22ClN5O6S2.4Na/c2*33-25-14-13-21(19-31(25)46(42,43)44)35-36-26-15-16-27(23-10-5-4-9-22(23)26)37-38-28-17-18-29(34-20-7-2-1-3-8-20)32-24(28)11-6-12-30(32)45(39,40)41;;;;/h2*1-19,34H,(H,39,40,41)(H,42,43,44);;;;/q;;4*+1/p-4 |
InChIキー |
JLKLZNSXNHGRKI-UHFFFAOYSA-J |
正規SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=C(C=C6)Cl)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=C(C=C6)Cl)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





